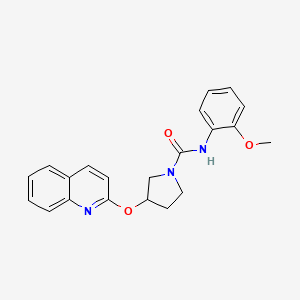

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

CAS No.: 2034248-66-1

Cat. No.: VC6339999

Molecular Formula: C21H21N3O3

Molecular Weight: 363.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034248-66-1 |

|---|---|

| Molecular Formula | C21H21N3O3 |

| Molecular Weight | 363.417 |

| IUPAC Name | N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25) |

| Standard InChI Key | QIGQAQCUJFVZTP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule comprises three distinct regions:

-

Pyrrolidine ring: A five-membered saturated nitrogen heterocycle serving as the central scaffold. The stereochemistry at the 3-position (quinolin-2-yloxy substitution) and 1-position (carboxamide linkage) influences conformational flexibility and target binding .

-

Quinolin-2-yloxy group: A bicyclic aromatic system with an oxygen bridge at the 2-position. Quinoline derivatives are known for intercalating DNA, inhibiting topoisomerases, and modulating kinase activity .

-

N-(2-Methoxyphenyl)carboxamide: A substituted benzamide group providing hydrogen-bonding capacity via the carboxamide and methoxy functionalities. The ortho-methoxy group may influence pharmacokinetics by altering solubility and metabolic stability .

Physicochemical Profile

A computational analysis using PubChem data for analogous compounds predicts the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O3 |

| Molecular Weight | 375.43 g/mol |

| Hydrogen Bond Donors | 2 (NH, CONH) |

| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |

| LogP (Predicted) | 2.8 ± 0.5 |

| Topological Polar Surface Area | 78.2 Ų |

The moderate LogP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier impermeability .

Synthetic Pathways and Analog Development

Key Synthetic Strategies

While no published route explicitly describes the synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, analogous compounds employ:

2.1.1 Pyrrolidine Functionalization

-

Michael Addition: Pyrrolidine derivatives are often synthesized via Michael addition of acrylates to enamines, followed by cyclization. For example, 3-substituted pyrrolidines can be obtained using methyl acrylate under basic conditions .

-

N-Alkylation/Carbamoylation: The 1-carboxamide group may be introduced via carbodiimide-mediated coupling of pyrrolidine-1-carboxylic acid with 2-methoxyaniline .

2.1.2 Quinoline Coupling

-

Nucleophilic Aromatic Substitution: The quinolin-2-yloxy group could be installed via SNAr reaction between a pyrrolidin-3-ol derivative and 2-chloroquinoline under basic conditions (e.g., K2CO3 in DMF) .

Structural Analogues and Activity Trends

Modifications to the core structure yield compounds with diverse biological activities:

The presence of both quinoline and carboxamide moieties in the target compound suggests potential EGFR or kinase inhibitory activity, as seen in analogue 9e .

ADMET and Pharmacokinetic Considerations

Metabolic Stability

-

Oxidative Metabolism: Predominant sites include the quinoline ring (CYP3A4/2C19-mediated hydroxylation) and O-demethylation of the methoxyphenyl group .

-

Glucuronidation: The carboxamide and pyrrolidine nitrogen may undergo Phase II conjugation, influencing clearance .

Toxicity Risks

-

hERG Inhibition: Quinoline moieties carry a risk of QT prolongation via hERG channel blockade, necessitating in vitro cardiotoxicity screening.

-

Reactive Metabolites: Para-hydroxylation of the methoxyphenyl group could form quinone-imine species, requiring glutathione trapping assays .

Future Research Directions

Target Validation Studies

-

Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.

-

Transcriptomic Analysis: RNA-seq of treated cancer cells to elucidate pathway modulation (e.g., apoptosis, cell cycle arrest).

Lead Optimization

-

Stereochemistry Effects: Synthesis of (3R)- and (3S)-enantiomers to assess chiral center contributions to potency and safety.

-

Prodrug Strategies: Phosphate or ester prodrugs to enhance aqueous solubility for parenteral administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume